

3-Methoxy-N-methyldesloratadine CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-N-methyldesloratadine

Cat. No.: B020780

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In-Depth Technical Guide: 3-Methoxy-N-methyldesloratadine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an overview of **3-Methoxy-N-methyldesloratadine**, a compound of interest in the pharmaceutical analysis of Desloratadine-based products.

Parameter	Value	Source(s)
CAS Number	165739-72-0	[1]
Molecular Formula	C ₂₁ H ₂₃ ClN ₂ O	[1]
Molecular Weight	354.87 g/mol	[1]

Context and Significance

3-Methoxy-N-methyldesloratadine is recognized as a process-related impurity and potential degradation product of Desloratadine, a widely used second-generation antihistamine.[\[2\]](#) The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that is closely monitored by regulatory agencies to ensure the safety

and efficacy of medications.[3] Therefore, the identification and quantification of compounds like **3-Methoxy-N-methyldesloratadine** are essential aspects of pharmaceutical quality control.

The formation of such impurities can occur during the synthesis of the API or through degradation of the drug substance over time, potentially influenced by factors such as storage conditions and interactions with excipients.[2]

Analytical Methodologies for Impurity Profiling

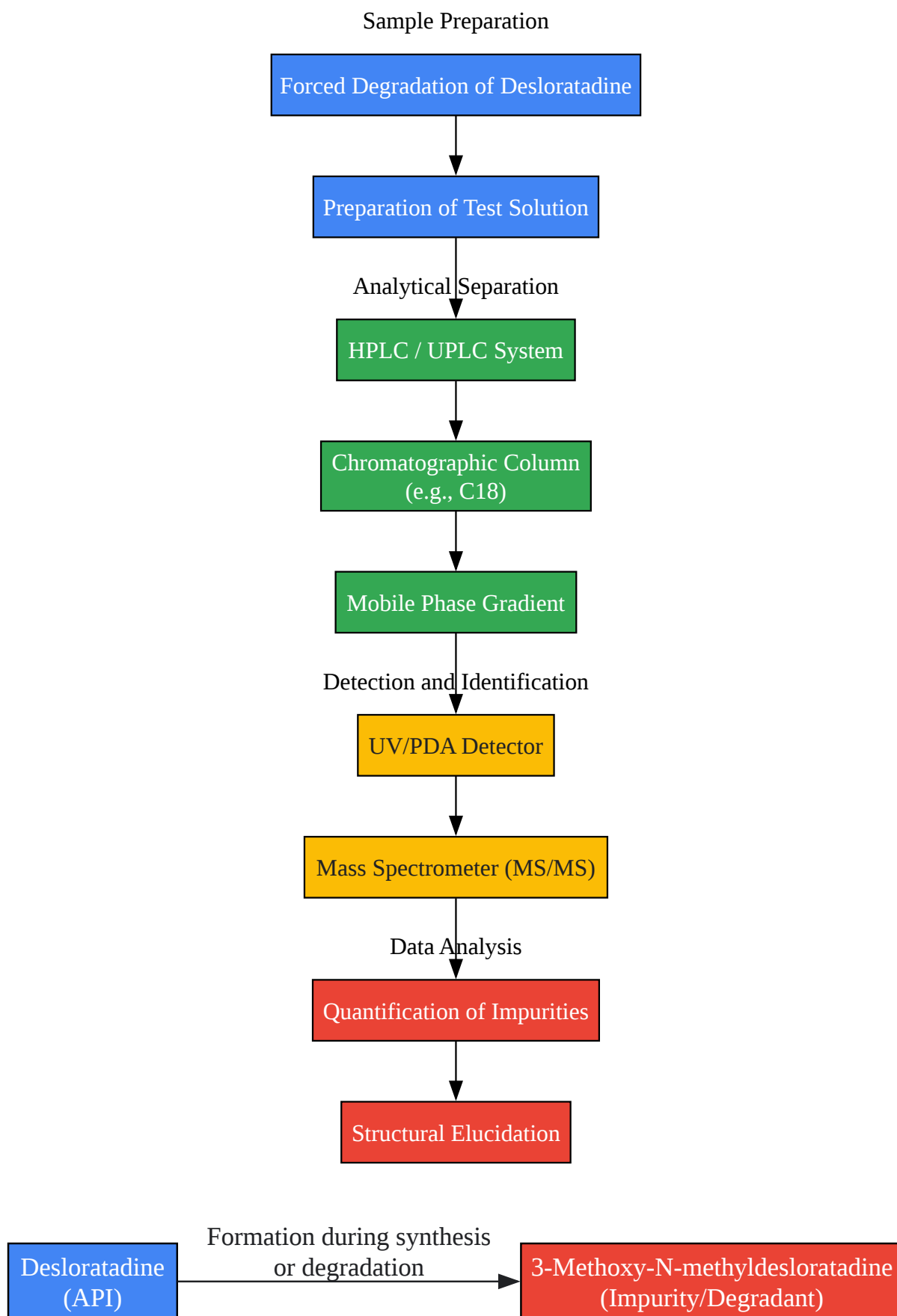
While specific, detailed experimental protocols for the dedicated analysis of **3-Methoxy-N-methyldesloratadine** are not extensively documented in publicly available scientific literature, the general approach to impurity profiling of Desloratadine involves advanced analytical techniques. The methods cited in the literature for the analysis of Desloratadine and its related substances provide a framework for the detection and quantification of this specific impurity.

General Experimental Approach:

Forced degradation studies are typically performed on Desloratadine to identify potential degradation products.[4][5][6] These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[4][5][6]

The resulting mixture of the parent drug and its degradation products is then analyzed, most commonly by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS) for structural elucidation.
[3][4]

A general workflow for such an analysis is outlined below:



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References

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- To cite this document: BenchChem. [3-Methoxy-N-methyl-desloratadine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020780#3-methoxy-n-methyl-desloratadine-cas-number-and-molecular-formula]

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